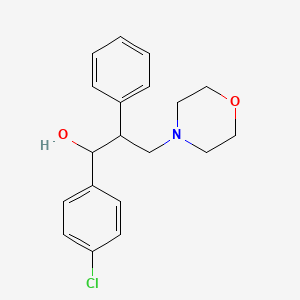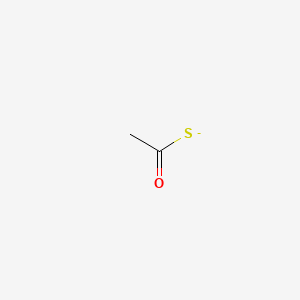
Epoxyquinomicin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epoxyquinomicin D is a natural product found in Amycolatopsis sulphurea and Amycolatopsis with data available.
Scientific Research Applications
Antimicrobial and Antiarthritic Properties
Epoxyquinomicin D, along with its analogs A, B, and C, derived from the strain MK299-95F4 related to Amycolatopsis sulphurea, has been studied for its antimicrobial activities. While epoxyquinomicin D displayed minimal antimicrobial activity, it, along with its analogs, has shown potential in improving collagen-induced arthritis in vivo, suggesting anti-arthritic properties (Matsumoto et al., 1997).
Inhibition of Histidine Decarboxylase
Epoxyquinomicins A, B, C, and D have been identified as unique candidates for anti-inflammatory agents, notably through their inhibition of histidine decarboxylase. This inhibition suggests a different mechanism of action compared to common non-steroidal anti-inflammatory drugs (NSAIDs), as epoxyquinomicins C and D did not inhibit cyclooxygenase-1 at certain concentrations (Matsumoto et al., 2000).
Potential in Diabetes Therapy
The structure of epoxyquinomicin has been used to design and synthesize DHMEQ, a specific inhibitor of NF-κB. This compound has shown promise in various inflammatory and cancer models in experimental animals. Additionally, it has demonstrated efficacy in improving the success of islet transplantation, particularly when administered to donor mice, indicating potential applications in diabetes therapy (Sidthipong et al., 2013).
Growth-Inhibitory Effect on Parasites
Epoxomicin, a compound closely related to epoxyquinomicin, has been evaluated for its inhibitory effects on the in vitro growth of bovine and equine Babesia parasites. Its potent and irreversible inhibition of proteasomal subunits in proliferating cells positions it as a potential anti-cancer drug and a treatment option for babesiosis (AbouLaila et al., 2010).
properties
CAS RN |
200496-86-2 |
|---|---|
Product Name |
Epoxyquinomicin D |
Molecular Formula |
C14H12ClNO6 |
Molecular Weight |
325.7 g/mol |
IUPAC Name |
3-chloro-2-hydroxy-N-[(1R,2S,6R)-2-hydroxy-6-(hydroxymethyl)-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |
InChI |
InChI=1S/C14H12ClNO6/c15-7-3-1-2-6(10(7)19)13(21)16-8-4-9(18)14(5-17)12(22-14)11(8)20/h1-4,11-12,17,19-20H,5H2,(H,16,21)/t11-,12+,14-/m0/s1 |
InChI Key |
CQWDZNQKJPNNJB-SCRDCRAPSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)NC2=CC(=O)[C@]3([C@@H]([C@H]2O)O3)CO |
SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)NC2=CC(=O)C3(C(C2O)O3)CO |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)NC2=CC(=O)C3(C(C2O)O3)CO |
synonyms |
epoxyquinomicin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-[[(4-Fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1230141.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-4-ylethyl]-2,2,2-trifluoroacetamide](/img/structure/B1230142.png)
![2-(2-methoxyethyl)-9-methyl-1-oxo-N-(thiophen-2-ylmethyl)-4-pyrido[3,4-b]indolecarboxamide](/img/structure/B1230145.png)
![3-(2-Methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl)phenol](/img/structure/B1230146.png)

![4-[[7-[4-[Diethyl(methyl)ammonio]butoxy]-9-oxo-2-fluorenyl]oxy]butyl-diethyl-methylammonium](/img/structure/B1230151.png)

![5-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(phenylmethyl)-3-indolecarboxylic acid ethyl ester](/img/structure/B1230153.png)
![11-imino-2-phenylhexahydro-2H-9a,4-(epoxymethano)cyclohepta[b]pyran-3,3,4-tricarbonitrile](/img/structure/B1230154.png)
![N-[2-(diethylamino)-5-(4-morpholinylsulfonyl)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B1230158.png)

![3,4,5,6-Tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B1230161.png)
![2-(4-Morpholinyl)-10-pyridazino[6,1-b]quinazolinone](/img/structure/B1230162.png)